Nickel silicide (NiSi2)

Übersicht

Beschreibung

Nickel silicide (NiSi2) is an intermetallic compound composed of nickel and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent mechanical strength. These characteristics make nickel silicide an important material in various technological applications, particularly in the field of microelectronics where it is used to form contacts and interconnections in semiconductor devices .

Vorbereitungsmethoden

Nickel silicide can be synthesized through several methods, including:

Solid-State Reaction: This involves the diffusion of nickel and silicon at elevated temperatures.

Rapid Thermal Annealing: Nickel disilicide (NiSi2) can be prepared on silicon substrates by rapid thermal annealing.

Spark Plasma Sintering: This technique involves the use of spark plasma sintering equipment to prepare nickel silicide electrodes and gradients.

Analyse Chemischer Reaktionen

Nickel silicide undergoes various chemical reactions, including:

Oxidation: Nickel silicide can oxidize at high temperatures, forming nickel oxide and silicon dioxide.

Reduction: Nickel silicide can be reduced back to its elemental forms under certain conditions.

Substitution: Nickel atoms in the silicide can be substituted with other metals, altering its properties.

Common reagents used in these reactions include chlorine gas (for oxidation) and hydrogen gas (for reduction). The major products formed from these reactions are nickel oxide, silicon dioxide, and elemental nickel .

Wissenschaftliche Forschungsanwendungen

Nickel silicide has a wide range of scientific research applications:

Microelectronics: It is used to form contacts and interconnections in semiconductor devices due to its low resistivity and high thermal stability.

Solar Cells: Nickel silicide is used in the fabrication of solar cells to improve their efficiency.

Transistors: It is used in the production of transistors, particularly in complementary metal-oxide-semiconductor (CMOS) devices.

Wirkmechanismus

The mechanism of action of nickel silicide involves its interaction with silicon substrates. When nickel silicide is formed on a silicon substrate, it creates a low-resistivity contact that enhances the electrical properties of the device. The formation of nickel silicide involves the diffusion of nickel atoms into the silicon lattice, resulting in the formation of a stable intermetallic compound .

Vergleich Mit ähnlichen Verbindungen

Nickel silicide can be compared with other similar compounds such as:

Nickel monosilicide (NiSi): This compound has a lower resistivity compared to nickel disilicide but is less thermally stable.

Nickel-rich silicides (e.g., Ni3Si): These compounds have higher resistivity and are less commonly used in microelectronics.

Other metal silicides (e.g., cobalt silicide, titanium silicide): These compounds have different electrical and thermal properties, making them suitable for different applications.

Nickel silicide is unique due to its combination of low resistivity, high thermal stability, and excellent mechanical strength, making it a preferred material in many high-tech applications .

Eigenschaften

IUPAC Name |

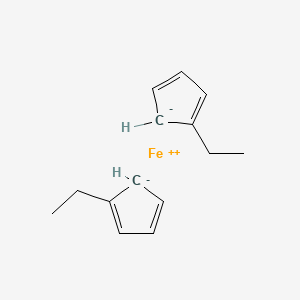

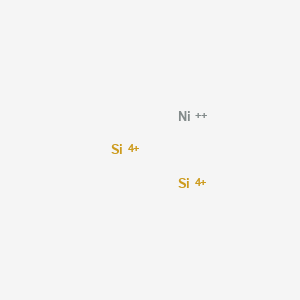

nickel(2+);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2Si/q+2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTYGNUPYSXKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si+4].[Si+4].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSi2+10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014290 | |

| Record name | Nickel silicide (NiSi2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12201-89-7 | |

| Record name | Nickel silicide (NiSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel silicide (NiSi2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)